Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Overview
Description
“Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester” is a pharmaceutical intermediate12. It is used in the synthesis of various pharmaceuticals and is a derivative of Lysine3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester”. However, it’s worth noting that it’s an intermediate, which suggests it’s synthesized as part of a larger process to produce a final pharmaceutical product12.Molecular Structure Analysis
The molecule contains a total of 67 bonds. There are 31 non-H bonds, 9 multiple bonds, 14 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 2 (thio-) carbamates (aliphatic)4. The chemical formula of “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester” is C23H36N2O65.Chemical Reactions Analysis
While specific chemical reactions involving “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester” are not available, it’s known that it’s used as a reactant in various pharmaceutical syntheses6.
Physical And Chemical Properties Analysis
The molecule has a molecular weight of 366.5 g/mol7. It contains 36 Hydrogen atoms, 23 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms5. It has a topological polar surface area of 96.9 Ų3.Safety And Hazards
Specific safety and hazard information for “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester” is not readily available. However, as with all chemicals, appropriate safety measures should be taken when handling and storing it.
Future Directions
The future directions for “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester” would likely be tied to its use in pharmaceutical synthesis. As research in medicine continues to advance, there may be new applications discovered for this intermediate.
Please note that this information is based on the available resources and there might be more recent studies or data related to “Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester”.
properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWMUXFBVOTID-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester |
Synthesis routes and methods
Procedure details
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